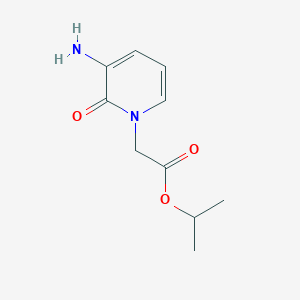

Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate

Description

Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

propan-2-yl 2-(3-amino-2-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C10H14N2O3/c1-7(2)15-9(13)6-12-5-3-4-8(11)10(12)14/h3-5,7H,6,11H2,1-2H3 |

InChI Key |

CHABPYLYBCKQSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

Esterification: The final step involves esterification of the carboxylic acid group with isopropanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the pyridine ring.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

Industry: Could be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)propanoate: A similar compound with a propanoate ester instead of an acetate ester.

Ethyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate: An ethyl ester analog.

Methyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate: A methyl ester analog.

Uniqueness

Isopropyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate may have unique properties due to the presence of the isopropyl ester group, which could influence its solubility, stability, and biological activity compared to its analogs.

Biological Activity

Isopropyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate, a derivative of pyridine, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by research findings.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula and a molecular weight of approximately 184.20 g/mol. The compound features a pyridine ring substituted with an amino group and an acetate moiety.

Synthesis Methods:

The compound can be synthesized through various methods, including:

- Condensation Reactions: Involving the reaction of isopropyl acetate with 3-amino-2-oxopyridine under controlled conditions.

- Reflux Techniques: Utilizing solvents like ethanol to facilitate the reaction between starting materials.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

Certain analogs of this compound have demonstrated cytotoxic effects in various cancer cell lines. For example:

- Compounds exhibiting structural similarities have shown IC50 values lower than standard chemotherapeutics like doxorubicin against A-431 and Jurkat cells, indicating promising anticancer activity .

Neuroprotective Effects

Some studies suggest that pyridine derivatives may also offer neuroprotective benefits. The presence of the amino group may enhance interactions with neurotransmitter systems, potentially providing therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various pyridine derivatives, this compound showed promising results with an IC50 value significantly lower than that of doxorubicin in Jurkat cells, suggesting it may serve as a lead compound for further development in cancer therapy .

Case Study: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of related compounds, demonstrating effectiveness against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the pyridine structure could enhance antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.